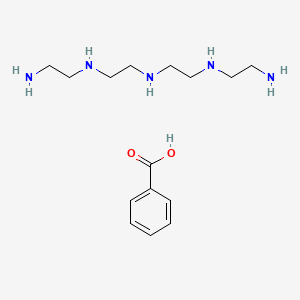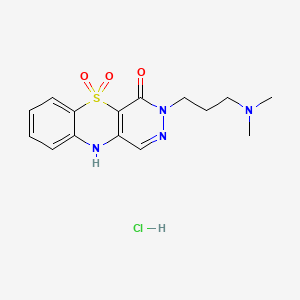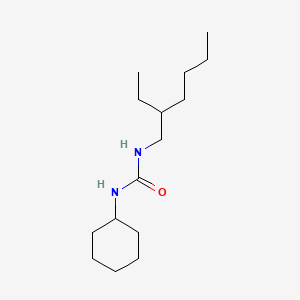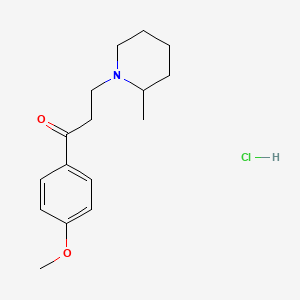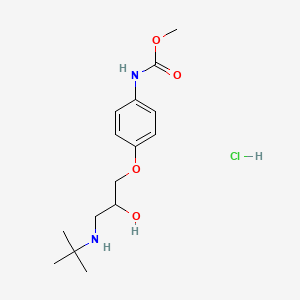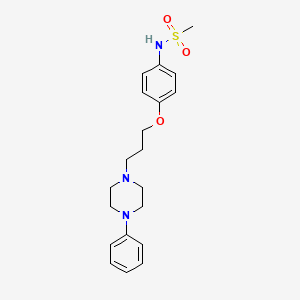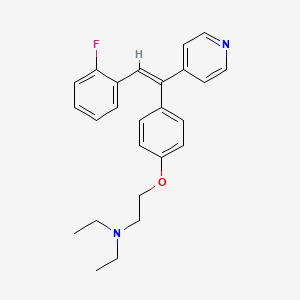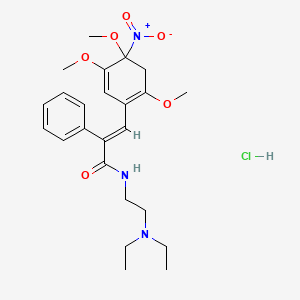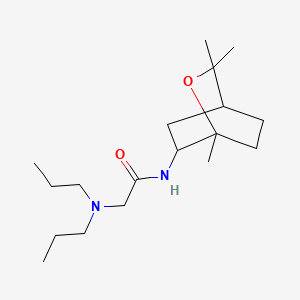
2-(Dipropylamino)-N-(1,8-epoxy-p-menth-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dipropylamino)-N-(1,8-epoxy-p-menth-2-yl)acetamide is a synthetic organic compound Its structure includes a dipropylamino group, an epoxy group, and a menthyl derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dipropylamino)-N-(1,8-epoxy-p-menth-2-yl)acetamide typically involves the following steps:
Formation of the Epoxy Group: The epoxy group can be introduced through the epoxidation of an alkene precursor using reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in the presence of a catalyst.
Introduction of the Dipropylamino Group: This can be achieved by reacting a suitable amine precursor with dipropylamine under appropriate conditions, such as in the presence of a base like sodium hydride or potassium carbonate.
Acetamide Formation: The final step involves the formation of the acetamide group, which can be done by reacting the intermediate with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dipropylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions could target the epoxy group, converting it to a diol.
Substitution: The compound may participate in nucleophilic substitution reactions, especially at the acetamide group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, mCPBA, or other peracids.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may include the use of strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of diols from the epoxy group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Dipropylamino)-N-(1,8-epoxy-p-menth-2-yl)acetamide may have several applications in scientific research:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly if it exhibits biological activity.
Industry: Use in the production of specialty chemicals or as a component in formulations.
Mécanisme D'action
The mechanism of action of 2-(Dipropylamino)-N-(1,8-epoxy-p-menth-2-yl)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Receptor Interaction: Acting as an agonist or antagonist at specific receptors.
Pathway Modulation: Influencing biochemical pathways through its chemical properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Diethylamino)-N-(1,8-epoxy-p-menth-2-yl)acetamide: Similar structure with diethylamino instead of dipropylamino.
2-(Dipropylamino)-N-(1,8-epoxy-p-menth-2-yl)propionamide: Similar structure with a propionamide group instead of acetamide.
Uniqueness
2-(Dipropylamino)-N-(1,8-epoxy-p-menth-2-yl)acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Numéro CAS |
94376-14-4 |
|---|---|
Formule moléculaire |
C18H34N2O2 |
Poids moléculaire |
310.5 g/mol |
Nom IUPAC |
2-(dipropylamino)-N-(1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-yl)acetamide |
InChI |
InChI=1S/C18H34N2O2/c1-6-10-20(11-7-2)13-16(21)19-15-12-14-8-9-18(15,5)22-17(14,3)4/h14-15H,6-13H2,1-5H3,(H,19,21) |
Clé InChI |
WBDNUZLTKUCIKK-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCC)CC(=O)NC1CC2CCC1(OC2(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




